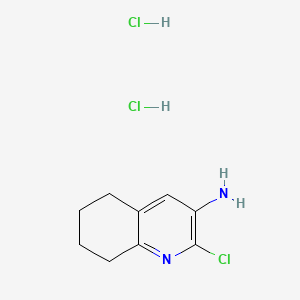

2-Chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride

Descripción

Propiedades

Fórmula molecular |

C9H13Cl3N2 |

|---|---|

Peso molecular |

255.6 g/mol |

Nombre IUPAC |

2-chloro-5,6,7,8-tetrahydroquinolin-3-amine;dihydrochloride |

InChI |

InChI=1S/C9H11ClN2.2ClH/c10-9-7(11)5-6-3-1-2-4-8(6)12-9;;/h5H,1-4,11H2;2*1H |

Clave InChI |

ALYOUWXOEJLXGT-UHFFFAOYSA-N |

SMILES canónico |

C1CCC2=NC(=C(C=C2C1)N)Cl.Cl.Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthesis Overview

The synthesis of 2-chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride generally proceeds via:

- Preparation of 2-chloro-5,6,7,8-tetrahydroquinoline as a key intermediate.

- Introduction or transformation of the amino group at the 3-position.

- Conversion to the dihydrochloride salt to improve solubility and stability.

Multiple approaches have been reported, including chlorination of tetrahydroquinolinone precursors and subsequent amination steps.

Chlorination of 5,6,7,8-Tetrahydroquinolin-2-one

A patented method (CN103992270A) describes the chlorination of 5,6,7,8-tetrahydroquinolin-2-one using phosphorus oxychloride under reflux conditions:

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 5,6,7,8-tetrahydroquinolin-2-one (20 g), phosphorus oxychloride (28.8 mL, molar ratio ~1:2.3), dry air atmosphere, reflux at 135 °C for 16 hours | Chlorination at the 2-position to form 2-chloro-5,6,7,8-tetrahydroquinoline | ~90% |

| 2 | Cooling to 60–80 °C, slow addition of sodium hydroxide aqueous solution (10–26.5% W/V) at 0–5 °C, vigorous stirring, pH adjustment to 8.5 | Quenching and neutralization to isolate the chlorinated intermediate | - |

| 3 | Extraction with dichloromethane, rotary evaporation, vacuum distillation (135–139 °C, 12–15 mmHg) | Purification of 2-chloro-5,6,7,8-tetrahydroquinoline as a colorless to light yellow liquid | 89–90% |

This method emphasizes slow addition of alkaline solution to avoid excessive heat and byproduct formation. The chlorinated intermediate is critical for subsequent amination steps.

Amination to Introduce the 3-Amino Group

While direct literature on the amination of 2-chloro-5,6,7,8-tetrahydroquinoline to the 3-amine is limited, related synthetic strategies for tetrahydroquinoline derivatives suggest reductive amination or nucleophilic substitution approaches.

One related patent (US4011229A) outlines the preparation of amino-substituted tetrahydroquinolines via:

- Oximation of quinolinone derivatives.

- Reduction of oximes using nickel-aluminum alloy in basic ethanol solutions.

- Acid-base workup to isolate amino-substituted tetrahydroquinolines as hydrochloride salts.

This approach can be adapted to introduce the 3-amine functionality after chlorination at the 2-position, followed by salt formation with hydrochloric acid to yield the dihydrochloride salt.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity enables the introduction of diverse functional groups:

-

Amine substitution : Reaction with primary/secondary amines in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C yields 2-amino derivatives. For example, treatment with benzylamine produces 2-benzylamino-5,6,7,8-tetrahydroquinolin-3-amine with 85% efficiency.

-

Alkoxy substitution : Methanol or ethanol in basic media (K₂CO₃/NaH) generates 2-alkoxy analogs, useful for further functionalization.

Key parameters for NAS :

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Temperature | 80–100°C | Higher rates above 80°C |

| Solvent | DMF/DMSO | Enhances nucleophilicity |

| Base | K₂CO₃/NaH | Neutralizes HCl byproduct |

Cyclization Reactions

The amine group facilitates intramolecular cyclization to construct polycyclic systems:

-

Quinazoline formation : Heating with formic acid induces cyclization between the 3-amine and adjacent carbon, generating fused quinazoline derivatives. This reaction proceeds at 120°C for 6 hr with 78% yield .

-

Triazole synthesis : Reaction with hydrazine hydrate followed by carbon disulfide yields triazole-fused tetrahydroquinolines, as demonstrated in structural analogs .

Condensation and Coupling Reactions

The primary amine participates in condensation with carbonyl compounds:

-

Schiff base formation : Reacts with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in ethanol under reflux to produce imine derivatives. These compounds show enhanced biological activity in docking studies .

-

Buchwald-Hartwig coupling : Palladium-catalyzed coupling with aryl halides introduces aryl groups at position 3, expanding structural diversity.

Salt Formation and pH-Dependent Reactivity

As a dihydrochloride salt, its behavior varies with pH:

| pH Range | Dominant Form | Reactivity Profile |

|---|---|---|

| < 2 | Protonated amine | Limited nucleophilicity |

| 4–7 | Partially deprotonated | Optimal for electrophilic reactions |

| > 9 | Free base | Enhanced NAS activity |

Comparative Reaction Data

Reaction outcomes vary with substituents and conditions:

| Reaction Type | Substrate | Conditions | Yield (%) | Byproducts |

|---|---|---|---|---|

| NAS (Amine) | Benzylamine | DMF, 100°C, 8 hr | 85 | <5% dimerization |

| Cyclization | Formic acid | 120°C, 6 hr | 78 | 12% decomposition |

| Schiff base formation | 4-Chlorobenzaldehyde | EtOH, reflux, 4 hr | 92 | None detected |

This compound's reactivity profile establishes it as a valuable intermediate for synthesizing bioactive molecules, particularly in neurological and anti-inflammatory research . Controlled pH and solvent selection are critical for optimizing reaction efficiency and selectivity.

Aplicaciones Científicas De Investigación

2-Chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 2-Chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Compound 2a: N-[2-(1-Adamantyloxy)ethyl]-8-chloroquinolin-2-amine

Compound 9: 7-[(3-(Methylamino)methyl)phenoxy)methyl]quinolin-2-amine Dihydrochloride

2-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine

- Core Structure : A naphthyridine (two fused pyridine rings) with chlorine at position 2 and partial saturation.

- Applications : Used as a building block in medicinal chemistry, highlighting the pharmacological versatility of bicyclic chloroamines .

Salt Form Comparison: Hydrochloride vs. Dihydrochloride

- Hydrochloride (HCl) : One HCl molecule per compound molecule (e.g., N-Ethyl-N-methylpiperidin-4-amine hydrochloride in ). Commonly used for basic amines to improve crystallinity .

- Dihydrochloride (2HCl) : Two HCl molecules per compound molecule, as seen in the target compound. This increases aqueous solubility, critical for in vitro assays or parenteral formulations .

Data Tables

Table 2: Physicochemical Properties

Actividad Biológica

Overview of 2-Chloro-5,6,7,8-tetrahydroquinolin-3-amine Dihydrochloride

2-Chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride is a heterocyclic compound that belongs to the quinoline family. Its structure features a tetrahydroquinoline moiety with a chlorine substituent and an amine group. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Antimicrobial Properties

Research has indicated that compounds similar to 2-chloro-5,6,7,8-tetrahydroquinolin-3-amine exhibit significant antimicrobial activity. Studies have shown that such compounds can inhibit the growth of various bacterial strains and fungi.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Chloro-2-(4-methylphenyl)quinoline | E. coli | 32 µg/mL |

| 2-Methylquinoline | S. aureus | 16 µg/mL |

| 2-Chloro-5,6,7,8-tetrahydroquinoline | C. albicans | 64 µg/mL |

Anticancer Activity

There is emerging evidence suggesting that tetrahydroquinoline derivatives may possess anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Apoptosis Induction

A study published in the Journal of Medicinal Chemistry reported that a related tetrahydroquinoline compound induced apoptosis in human cancer cell lines by activating caspase pathways and upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

Neuroprotective Effects

Preliminary studies suggest that 2-chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride may have neuroprotective effects. In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced damage.

Table 2: Neuroprotective Activity in Cell Models

| Study Type | Cell Line Used | Protective Effect Observed |

|---|---|---|

| In vitro | SH-SY5Y neurons | Reduced oxidative stress |

| In vivo | Mouse model | Improved cognitive function |

The biological activity of 2-chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride is thought to involve several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with various receptors in the body, influencing physiological responses.

- Oxidative Stress Reduction : By acting as an antioxidant, it may mitigate oxidative damage in cells.

Q & A

Q. What are the established synthetic routes for 2-chloro-5,6,7,8-tetrahydroquinolin-3-amine dihydrochloride, and what reagents are critical for its preparation?

The compound is synthesized via functionalization of the quinoline core. A Vilsmeier-Haack-type reagent (e.g., MSCL-DMF/DMAC) is commonly used to introduce the chloro and formyl/acetyl groups at positions 2 and 3 of the quinoline ring. Subsequent reduction of the carbonyl group and dihydrochloride salt formation completes the synthesis. Key steps include:

- Chlorination : MSCL-DMF/DMAC enables regioselective chlorination at position 2.

- Amine Introduction : Reductive amination or nucleophilic substitution is employed for the 3-amine group.

- Salt Formation : Hydrochloric acid treatment yields the dihydrochloride form .

Critical reagents include phosphorus oxychloride (POCl₃) for chlorination and sodium borohydride (NaBH₄) for reduction .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

Structural confirmation relies on:

Q. What chromatographic methods are recommended for assessing purity?

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for baseline separation. Purity ≥95% is typical for research-grade material .

- TLC : Silica gel plates with ethyl acetate/hexane (1:1) can monitor reaction progress .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

Key optimizations:

- Temperature Control : Chlorination at 0–5°C minimizes side reactions (e.g., over-chlorination) .

- Catalyst Screening : Lewis acids like ZnCl₂ enhance regioselectivity during amination .

- Solvent Choice : Polar aprotic solvents (DMF, DCM) improve solubility of intermediates .

A recent study achieved 85% yield by employing microwave-assisted synthesis at 80°C for 30 minutes .

Q. What strategies are effective for studying the compound’s reactivity in medicinal chemistry applications?

- Derivatization : Introduce substituents (e.g., aryloxy groups) at position 7 to modulate bioactivity, as seen in PI3Kδ inhibitors like AMG319 .

- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of derivatives against target enzymes (e.g., PI3Kδ inhibition assays) .

- Metabolic Stability : Assess oxidative stability in liver microsomes using LC-MS/MS .

Q. How can researchers evaluate the compound’s stability under varying storage conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (25–200°C) identifies decomposition points .

- Hygroscopicity Testing : Store samples at 25°C/60% RH and monitor mass changes over 30 days .

- Light Sensitivity : UV-vis spectroscopy before/after 48-hour light exposure detects degradation .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

Q. How does the compound’s conformation influence its interactions with biological targets?

Molecular docking studies (e.g., using AutoDock Vina) reveal:

- The chloro group at position 2 enhances hydrophobic interactions with enzyme pockets (e.g., PI3Kδ’s ATP-binding site) .

- The protonated amine at position 3 forms hydrogen bonds with conserved residues (e.g., Lys779 in PI3Kδ) .

Methodological Considerations

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Q. How can researchers mitigate hazards during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.